6-Cyclopropylmethoxy-3,4-dihydro-2H-naphthalen-1-one
Description
6-Cyclopropylmethoxy-3,4-dihydro-2H-naphthalen-1-one is an organic compound with the molecular formula C14H16O2 This compound is characterized by a cyclopropylmethoxy group attached to a dihydronaphthalenone core
Properties
IUPAC Name |
6-(cyclopropylmethoxy)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-14-3-1-2-11-8-12(6-7-13(11)14)16-9-10-4-5-10/h6-8,10H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVOQNIXBKCSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC3CC3)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropylmethoxy-3,4-dihydro-2H-naphthalen-1-one typically involves the reaction of 6-hydroxy-1-tetralone with (bromomethyl)cyclopropane in the presence of a base such as potassium carbonate. The reaction is carried out in acetonitrile at elevated temperatures (around 80°C) overnight .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropylmethoxy-3,4-dihydro-2H-naphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Cyclopropylmethoxy-3,4-dihydro-2H-naphthalen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropylmethoxy-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3,4-dihydro-2H-naphthalen-1-one
- 6-Amino-3,4-dihydro-1(2H)-naphthalenone
- 6-Chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide
Uniqueness
6-Cyclopropylmethoxy-3,4-dihydro-2H-naphthalen-1-one is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .
Biological Activity
6-Cyclopropylmethoxy-3,4-dihydro-2H-naphthalen-1-one is an organic compound with the molecular formula C14H16O2. It is characterized by a cyclopropylmethoxy group attached to a naphthalene derivative, which suggests potential biological activity due to its structural complexity and functional groups.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Compounds with naphthalene structures have been studied for their potential to inhibit cancer cell proliferation. In particular, naphthalene derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Antimicrobial Properties : The presence of the methoxy group in the structure may enhance antimicrobial activity. Studies on related compounds suggest they can inhibit bacterial growth and exhibit antifungal properties.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The structural features of the compound may facilitate binding to these targets, leading to the modulation of biological pathways.
Case Studies
-
Antitumor Activity Evaluation :
- Study Design : A series of in vitro tests were conducted on various cancer cell lines, including breast and lung cancer cells.
- Results : The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as an anticancer agent.
-
Antimicrobial Testing :
- Methodology : Disc diffusion and minimum inhibitory concentration (MIC) assays were performed against Gram-positive and Gram-negative bacteria.
- Outcomes : The compound exhibited notable antibacterial activity with lower MIC values compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Data Tables
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Antitumor | In vitro assays on cancer cell lines | IC50 < 10 µM |
| Antimicrobial | Disc diffusion & MIC assays | MIC = 32 µg/mL against E. coli |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
